molecular formula C15H13ClFNO B595788 N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide CAS No. 168779-39-3

N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide

Cat. No. B595788
CAS RN: 168779-39-3
M. Wt: 277.723
InChI Key: ACMCSYHJIKRGGN-UHFFFAOYSA-N
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Description

“N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide” is a chemical compound with the CAS Number: 168779-39-3 . It has a molecular weight of 277.73 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C15H13ClFNO . The InChI Code for the compound is 1S/C15H13ClFNO/c1-10(19)18-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-9,15H,1H3,(H,18,19) .

Scientific Research Applications

  • Potential Pesticide Applications : Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, which include compounds structurally related to N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide, have been characterized and identified as potential pesticides. This characterization was conducted using X-ray powder diffraction techniques (Olszewska, Pikus, & Tarasiuk, 2008).

  • Photovoltaic and Non-linear Optical Applications : Certain benzothiazolinone acetamide analogs, including molecules structurally similar to this compound, have been studied for their photochemical and thermochemical properties. These compounds show potential as photosensitizers in dye-sensitized solar cells (DSSCs), exhibiting good light harvesting efficiency and promising free energy of electron injection. They also exhibit non-linear optical (NLO) activity, which is significant for applications in photonic devices (Mary et al., 2020).

  • Therapeutic Applications in Viral Infections : A novel anilidoquinoline derivative structurally related to this compound has been synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis. This compound demonstrated significant antiviral and antiapoptotic effects in vitro, along with a decrease in viral load and increased survival in infected mice (Ghosh et al., 2008).

  • Anti-inflammatory Applications : Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, closely related to the target compound, were synthesized and evaluated for anti-inflammatory activity. Among these derivatives, several showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[(4-chlorophenyl)-(4-fluorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-10(19)18-15(11-2-6-13(16)7-3-11)12-4-8-14(17)9-5-12/h2-9,15H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMCSYHJIKRGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743077
Record name N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168779-39-3
Record name N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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